molecular formula C15H26O2 B14242326 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol CAS No. 189371-57-1

1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol

Katalognummer: B14242326
CAS-Nummer: 189371-57-1
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: KNGVJRHBQKQKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxy group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes One common method involves the use of a Diels-Alder reaction followed by functional group modifications The reaction conditions typically include the use of a dienophile and a diene under controlled temperature and pressure to form the cyclohexene ring

Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation and dehydrogenation steps required for the synthesis of this compound.

Analyse Chemischer Reaktionen

1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a saturated cyclohexane derivative using hydrogen gas in the presence of a metal catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major products formed from these reactions include ketones, aldehydes, and substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol include:

These compounds share structural similarities but differ in their functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

189371-57-1

Molekularformel

C15H26O2

Molekulargewicht

238.37 g/mol

IUPAC-Name

1-(7-hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C15H26O2/c1-12-7-9-15(17,10-8-12)14(3)6-4-5-13(2)11-16/h5,7,14,16-17H,4,6,8-11H2,1-3H3

InChI-Schlüssel

KNGVJRHBQKQKMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)(C(C)CCC=C(C)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.